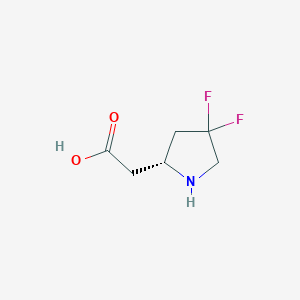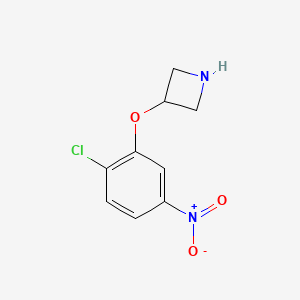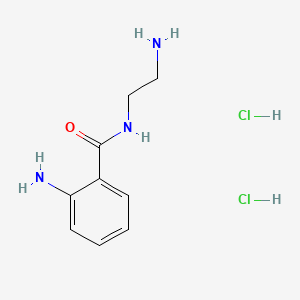
2-amino-N-(2-aminoethyl)benzamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-aminoethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C₉H₁₃N₃O·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride typically involves the reaction of 2-amino-N-(2-aminoethyl)benzamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolving 2-amino-N-(2-aminoethyl)benzamide in a suitable solvent such as water or ethanol.
- Adding hydrochloric acid to the solution while maintaining a controlled temperature.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration, are optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(2-aminoethyl)benzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-amino-N-(2-aminoethyl)benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-N-(2-aminoethyl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
2-amino-N-(2-methylaminoethyl)benzamide: Contains a methylaminoethyl group, leading to different chemical properties.
Uniqueness
2-amino-N-(2-aminoethyl)benzamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction capabilities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15Cl2N3O |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
2-amino-N-(2-aminoethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2,(H,12,13);2*1H |
Clé InChI |
CIZFCLPTMAWFJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
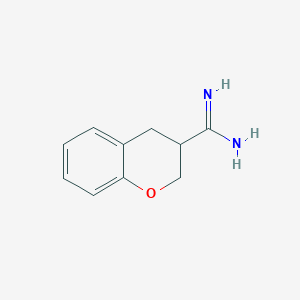
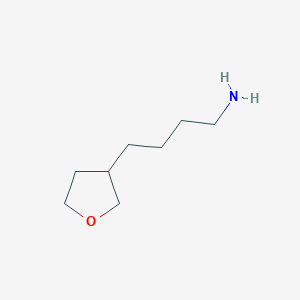
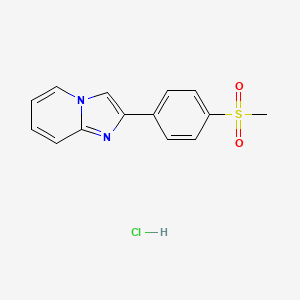

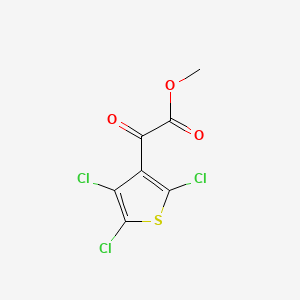


![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
